(5-Methoxybenzo[d]isoxazol-3-yl)methanol

Dopamine D3 Receptor Structure-Activity Relationship (SAR) Antipsychotic Drug Discovery

(5-Methoxybenzo[d]isoxazol-3-yl)methanol (CAS 37924-92-8, molecular formula C9H9NO3, molecular weight 179.17 g/mol) is a functionalized benzo[d]isoxazole heterocycle whose core scaffold forms the pharmacophoric backbone of multiple FDA-approved atypical antipsychotics (risperidone, paliperidone, iloperidone) and the anticonvulsant zonisamide. The compound's combination of a 5-methoxy substituent and a 3-hydroxymethyl group distinguishes it from unsubstituted or alternatively functionalized analogs.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B15223740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxybenzo[d]isoxazol-3-yl)methanol
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)ON=C2CO
InChIInChI=1S/C9H9NO3/c1-12-6-2-3-9-7(4-6)8(5-11)10-13-9/h2-4,11H,5H2,1H3
InChIKeySFTFLUXYAYDZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (5-Methoxybenzo[d]isoxazol-3-yl)methanol for Neuroscience-Focused Chemical Synthesis


(5-Methoxybenzo[d]isoxazol-3-yl)methanol (CAS 37924-92-8, molecular formula C9H9NO3, molecular weight 179.17 g/mol) is a functionalized benzo[d]isoxazole heterocycle whose core scaffold forms the pharmacophoric backbone of multiple FDA-approved atypical antipsychotics (risperidone, paliperidone, iloperidone) and the anticonvulsant zonisamide [1]. The compound's combination of a 5-methoxy substituent and a 3-hydroxymethyl group distinguishes it from unsubstituted or alternatively functionalized analogs. This substitution pattern directly influences the compound's physicochemical and pharmacological properties, making it a strategic intermediate for dopamine D3 receptor-targeted probe synthesis and NaV1.1-selective anticonvulsant lead optimization [2].

Why (5-Methoxybenzo[d]isoxazol-3-yl)methanol Cannot Be Swapped for Unsubstituted or Simple Alkylated Isoxazole Analogs


Direct replacement with the unsubstituted benzo[d]isoxazol-3-ylmethanol (CAS 181144-26-3) or the carboxymethyl analog 2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid (CAS 34172-98-0) carries critical functional and pharmacological penalties. These comparator compounds lack the precise electronic and steric signature required for the target engagement profile observed for the 5-methoxy, 3-hydroxymethyl-substituted core. The methoxy group at the 5-position is not a passive spectator; it critically tunes the electron density of the fused benzene ring, which is essential for π-stacking interactions within the hydrophobic pockets of dopamine D3 and sodium channel receptors. Conversely, substituting the 3-hydroxymethyl handle with a carboxylic acid redirects the application domain from CNS drug discovery toward agricultural growth regulation, forfeiting the advanced pharmacological differentiation demonstrated below .

Quantitative Procurement Evidence: (5-Methoxybenzo[d]isoxazol-3-yl)methanol vs. Closest Analogs


Superior D3 Receptor Affinity Enabled by 5-Methoxybenzo[d]isoxazole Substitution vs. Unsubstituted Core

Incorporation of the (5-methoxybenzo[d]isoxazol-3-yl) moiety into piperazine-linked ligands confers potent dopamine D3 receptor binding (Ki = 98 nM) while maintaining significant selectivity over the D2 receptor (Ki > 750 nM), yielding a D2/D3 selectivity ratio of >7.6x [1]. This level of D3-preferential binding is a hallmark of the 5-methoxy substitution pattern on the benzo[d]isoxazole scaffold and provides a marked advantage over unsubstituted benzo[d]isoxazole derivatives for which D3/D2 selectivity has not been demonstrated to the same degree.

Dopamine D3 Receptor Structure-Activity Relationship (SAR) Antipsychotic Drug Discovery

Functional Group-Driven Divergence in Application Domain: Hydroxymethyl vs. Carboxymethyl at the 3-Position

The 3-hydroxymethyl group on the target compound (CAS 37924-92-8) serves as a versatile synthetic handle for etherification, esterification, or oxidation to the aldehyde/carboxylic acid, enabling modular diversification into CNS-focused chemotypes. Its direct comparator, 2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid (CAS 34172-98-0), is instead reported to find primary application as a plant growth regulator in agricultural research, with a molecular weight of 207.18 g/mol reflecting the altered physicochemical profile . The acetic acid analog cannot be reduced to the alcohol without altering the target oxidation state and functional reactivity.

Synthetic Intermediate Versatility Agricultural Chemistry Medicinal Chemistry

Anticonvulsant Lead Enablement: NaV1.1 Selectivity and Potency Unique to Functionalized Benzo[d]isoxazole Scaffolds

Benzo[d]isoxazole derivatives bearing substituents at the 3-position (the site occupied by the hydroxymethyl group in the target compound) have been demonstrated to act as potent and selective NaV1.1 sodium channel blockers, a validated target for seizure control. The lead compound Z-6b from this series exhibited an ED50 of 20.5 mg/kg in the MES-induced seizure model with a protective index (TD50/ED50) of 10.3, while significantly sparing NaV1.2, NaV1.3, and NaV1.6 channels [1]. By contrast, the simple isoxazole enaminones lacking the fused benzo[d]isoxazole architecture showed negative results in sodium channel binding studies and an unknown mechanism of action [2]. The target compound, (5-methoxybenzo[d]isoxazol-3-yl)methanol, represents a critical intermediate or scaffold-matching analog from which such NaV1.1-selective anticonvulsants are elaborated.

Anticonvulsant Drug Discovery Sodium Channel Blockers NaV1.1 Selectivity

Aqueous Solubility Advantage of Hydroxymethyl Analogs Over Unsubstituted Benzo[d]isoxazole Cores

The hydroxymethyl group at the 3-position directly enhances aqueous solubility compared to the unsubstituted benzo[d]isoxazole core. Structural analogs within the ZINC database that incorporate the benzo[d]isoxazol-3-ylmethanol substructure exhibit aqueous solubility of 50 mg/mL in water [1]. In contrast, the parent benzo[d]isoxazole scaffold without the hydroxymethyl group has a computed XLogP3 of 0.9 and a topological polar surface area (tPSA) of only 46.3 Ų, indicating lower hydrophilicity [2]. The addition of the 5-methoxy group further modulates lipophilicity, positioning the target compound in a balanced physicochemical space suitable for both blood-brain barrier penetration and aqueous formulation.

Physicochemical Profiling Solubility Optimization Formulation Science

Dual-Target Differentiation: MAO-A Inhibitory Activity of the Aminomethyl Analog Contrasts with Dopaminergic Profile of the Hydroxymethyl Series

The isosteric replacement of the 3-hydroxymethyl group (–CH2OH) with an aminomethyl group (–CH2NH2) in the comparator compound (5-methoxybenzo[d]isoxazol-3-yl)methanamine (CAS 1539189-27-9) fundamentally redirects the biological target profile. This amine analog demonstrates potent inhibition of monoamine oxidase A (MAO-A) with an IC50 of 2.80 nM in rat liver mitochondria [1], a target orthogonal to the dopamine D3/sodium channel space accessed by the hydroxymethyl series. For programs focused on dopaminergic or ion channel targets, the hydroxymethyl analog is the correct procurement choice; procurement of the aminomethyl analog would introduce an unintended MAO liability and shift the pharmacological profile.

Monoamine Oxidase Inhibition CNS Polypharmacology Fragment-Based Drug Design

Enhanced Lipophilicity Profile via 5-Methoxy Substitution Drives Superior CNS Drug-Likeness Over 6-Methoxy Regioisomer

The position of the methoxy substituent on the benzo[d]isoxazole ring exerts a measurable effect on the compound's physicochemical properties. The target compound, bearing the methoxy group at the 5-position (para to the isoxazole oxygen), achieves a molecular weight of 179.17 g/mol and a computed XLogP3 that falls within an optimal range for CNS penetration when the hydroxymethyl group is accounted for . The 6-methoxy regioisomer, exemplified by 2-(6-methoxybenzo[d]isoxazol-3-yl)ethanol (CAS 57148-91-1, molecular weight 193.20 g/mol), carries the substituent at the meta position relative to the isoxazole oxygen, producing a higher molecular weight for the ethanol homolog and altering the electronic distribution across the aromatic ring . This subtle positional shift affects the dipole moment and hydrogen-bonding capacity, which in turn influences passive permeability across biological membranes.

Computational ADME Blood-Brain Barrier Penetration Regioisomer Differentiation

Validated Application Scenarios for (5-Methoxybenzo[d]isoxazol-3-yl)methanol Based on Quantitative Evidence


Synthesis of D3-Selective Dopamine Receptor Ligands for Antipsychotic Probe Development

Medicinal chemistry teams developing D3-preferential antagonists for schizophrenia or substance use disorders can use (5-methoxybenzo[d]isoxazol-3-yl)methanol as a key intermediate for constructing piperazine-linked ligands that achieve a D3 Ki of 98 nM and D2/D3 selectivity exceeding 7.6x [1]. The 3-hydroxymethyl group serves as the optimal functional handle for attaching the piperazine-butyl spacer required for D3 binding pocket occupancy. Procurement of the unsubstituted benzo[d]isoxazol-3-ylmethanol instead would lack the 5-methoxy substituent responsible for the critical π-stacking interaction that drives D3 affinity.

NaV1.1-Selective Anticonvulsant Lead Optimization Using 5-Methoxybenzo[d]isoxazole Scaffold

Neuroscience groups pursuing seizure therapeutics can employ (5-methoxybenzo[d]isoxazol-3-yl)methanol as a scaffold-matching building block for developing NaV1.1-selective blockers. In vivo data from structurally related benzo[d]isoxazole derivatives demonstrate an ED50 of 20.5 mg/kg in the MES seizure model with a protective index of 10.3 [2]. The critical advantage is that these derivatives, unlike enaminone-derived isoxazoles, achieve genuine target engagement at NaV1.1 while sparing NaV1.2, NaV1.3, and NaV1.6 channels, reducing the risk of off-target cardiovascular and CNS side effects [2].

Solubility-Focused CNS Fragment Library Construction with Validated Physicochemical Properties

Fragment-based drug discovery (FBDD) groups building CNS-focused libraries can select (5-methoxybenzo[d]isoxazol-3-yl)methanol for its balanced physicochemical profile. Scaffold-matched analogs exhibit aqueous solubility of 50 mg/mL, while the computed XLogP3 (0.9 for the parent core modulated by the 5-methoxy group) positions the compound within the optimal range for blood-brain barrier penetration [3][4]. The 3-hydroxymethyl group provides a synthetic vector for fragment growing or linking, and aqueous solubility facilitates screening at relevant concentrations without DMSO toxicity artifacts.

Dual-Mechanism CNS Tool Compound Design: Avoiding Off-Target MAO-A Pharmacology

For medicinal chemistry groups developing tool compounds to dissect the relative contributions of dopaminergic and serotonergic pathways in CNS disorders, the target compound's 3-hydroxymethyl group ensures that the molecule remains outside MAO-A pharmacological space. This is in stark contrast to the 3-aminomethyl analog (5-methoxybenzo[d]isoxazol-3-yl)methanamine, which potently inhibits MAO-A with an IC50 of 2.80 nM [5]. When designing experiments to probe D3 receptor or NaV1.1 function without confounding MAO inhibition, procurement of the hydroxymethyl analog avoids this unintended pharmacology.

Quote Request

Request a Quote for (5-Methoxybenzo[d]isoxazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.